S-acetyl-PEG4-amine (TFA)
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Overview
Description
S-acetyl-PEG4-amine (TFA): is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are molecules designed to selectively degrade target proteins by leveraging the ubiquitin-proteasome system within cells . This compound is particularly valuable in the field of chemical biology and medicinal chemistry due to its role in facilitating the targeted degradation of proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-acetyl-PEG4-amine (TFA) involves the reaction of a PEG4 linker with an acetyl group and an amine group. The process typically includes the following steps:
PEGylation: The PEG4 linker is synthesized by polymerizing ethylene glycol units.
Acetylation: The PEG4 linker is then acetylated using acetic anhydride in the presence of a base such as pyridine.
Amidation: The acetylated PEG4 is reacted with an amine source to introduce the amine group.
Industrial Production Methods: Industrial production of S-acetyl-PEG4-amine (TFA) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Polymerization: Large-scale polymerization of ethylene glycol units to form the PEG4 linker.
Acetylation and Amidation: Acetylation and amidation reactions are carried out in large reactors with precise control over reaction conditions to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions: S-acetyl-PEG4-amine (TFA) undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.
Acetylation and Deacetylation: The acetyl group can be added or removed under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides or sulfonates in the presence of a base.
Acetylation: Acetic anhydride and a base like pyridine.
Deacetylation: Hydrolysis using aqueous acid or base.
Major Products:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Deacetylated Products: Free amine derivatives
Scientific Research Applications
S-acetyl-PEG4-amine (TFA) has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of PROTACs for targeted protein degradation.
Biology: Facilitates the study of protein function and regulation by enabling selective degradation of target proteins.
Medicine: Potential therapeutic applications in treating diseases by degrading disease-causing proteins.
Industry: Used in the development of novel drugs and therapeutic agents
Mechanism of Action
The mechanism of action of S-acetyl-PEG4-amine (TFA) involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by the PEG4 linker:
E3 Ubiquitin Ligase Ligand: Binds to the E3 ubiquitin ligase enzyme.
Target Protein Ligand: Binds to the target protein.
The PROTAC molecule brings the E3 ubiquitin ligase and the target protein into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparison with Similar Compounds
S-acetyl-PEG2-amine: A shorter PEG linker with similar properties.
S-acetyl-PEG6-amine: A longer PEG linker with similar properties.
S-acetyl-PEG8-amine: An even longer PEG linker with similar properties.
Uniqueness: S-acetyl-PEG4-amine (TFA) is unique due to its optimal length, which provides a balance between flexibility and stability in PROTAC synthesis. This balance is crucial for the efficient degradation of target proteins .
Properties
Molecular Formula |
C14H26F3NO7S |
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Molecular Weight |
409.42 g/mol |
IUPAC Name |
S-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl] ethanethioate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C12H25NO5S.C2HF3O2/c1-12(14)19-11-10-18-9-8-17-7-6-16-5-4-15-3-2-13;3-2(4,5)1(6)7/h2-11,13H2,1H3;(H,6,7) |
InChI Key |
WAISOMYTZOSUBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCCOCCOCCOCCOCCN.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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